Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique bicyclic structure, which incorporates both an imidazole and a pyridine ring. The hydrobromide form indicates that the compound is a salt formed with hydrobromic acid, enhancing its solubility and stability for various applications in research and industry.
Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide can be synthesized through various chemical methods. It falls under the classification of nitrogen-containing heterocycles, which are significant in medicinal chemistry due to their diverse biological activities. The compound is often studied for its potential as a pharmaceutical agent, particularly in the fields of oncology and antimicrobial therapy.
The synthesis of imidazo[1,2-a]pyridin-2(3H)-one hydrobromide typically involves multi-step reactions that can include cyclization processes. A notable method includes the condensation of 2-aminopyridines with appropriate carbonyl compounds followed by cyclization under acidic conditions.
For instance, one efficient synthesis route involves:
Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide possesses a molecular formula of CHBrNO. The molecular weight is approximately 215.05 g/mol .
The structure features:
This structural arrangement contributes to its biological activity and interaction with various biological targets.
Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide can participate in several chemical reactions, including:
These reactions are essential for developing derivatives with tailored biological activities.
The mechanism of action for imidazo[1,2-a]pyridin-2(3H)-one hydrobromide primarily involves its interaction with biological macromolecules such as proteins and nucleic acids. In studies focusing on anticancer properties, it has been shown to inhibit cell proliferation by affecting microtubule dynamics and inducing apoptosis .
The proposed mechanisms include:
These actions highlight its potential as a therapeutic agent in cancer treatment.
Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide exhibits several notable physical properties:
Chemical properties include stability under standard laboratory conditions but may vary when exposed to strong acids or bases .
Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide has diverse applications in scientific research:
The compound is systematically named as Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide under IUPAC conventions. This name precisely defines its core heterocyclic structure: a fused imidazole and pyridine system with a ketone group at position 2 of the imidazole ring, existing in its tautomeric 3H-form. The hydrobromide designation indicates the salt form where a bromide counterion stabilizes the protonated base. Its CAS Registry Number 107934-07-6 provides a unique identifier for regulatory and sourcing purposes [1] [2]. The molecular formula C₇H₇BrN₂O (MW: 215.05 g/mol) is consistently documented across chemical databases and commercial catalogs [1] [7]. Synonyms include 2-Oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium bromide and 3H-imidazo[1,2-a]pyridin-2-one hydrobromide, reflecting minor variations in tautomeric representation [2].
Table 1: Key Identifiers of Imidazo[1,2-a]pyridin-2(3H)-one Hydrobromide
Property | Value |
---|---|
CAS Registry Number | 107934-07-6 |
Molecular Formula | C₇H₇BrN₂O |
Molecular Weight | 215.05 g/mol |
IUPAC Name | Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide |
Common Synonyms | 3H-Imidazo[1,2-a]pyridin-2-one hydrobromide; 2-Oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium bromide |
The parent base compound, Imidazo[1,2-a]pyridin-2(3H)-one, features a bicyclic scaffold comprising a pyridine ring fused with an imidazol-2-one moiety. This structure confers polarity and hydrogen-bonding capacity via its lactam (N-C=O) group and ring nitrogen atoms. In the hydrobromide salt, protonation occurs at the pyridine-like nitrogen (N-4), converting the neutral molecule into a cationic species with enhanced water solubility [2] [5]. This protonation modifies electronic distribution, potentially influencing reactivity at ring positions (e.g., C-3 or C-5) during synthetic derivatization. The imidazopyridine core is classified as a "privileged scaffold" in medicinal chemistry due to its versatility in drug design, evidenced by its presence in anxiolytics (zolpidem), antipsychotics (mosapramine), and antiviral agents (tegobuvir) [5].
Salt formation involves proton transfer from HBr to the most basic nitrogen of the imidazopyridine system. Computational and spectroscopic analyses confirm that protonation preferentially occurs at the pyridine nitrogen (N-1) rather than the imidazole nitrogen, generating a quaternary ammonium-bromide ion pair [1] [2]. This ionic association significantly alters physicochemical properties:
Br.N=1C(CN2C1C=CC=C2)=O
explicitly represents the protonated nitrogen (N⁺) and bromide counterion [7]. Commercial specifications typically list a purity of ≥95%, with storage recommendations at 2–8°C to maintain stability [7]. Synthetic Pathways and Physicochemical Properties
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7